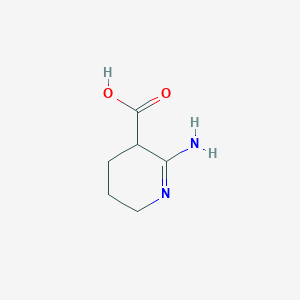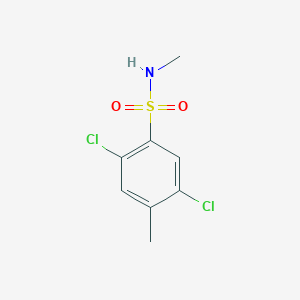
2,5-Dichloro-N,4-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-N,4-dimethylbenzene-1-sulfonamide is an organic compound with significant applications in various scientific fields. It is characterized by the presence of two chlorine atoms, two methyl groups, and a sulfonamide group attached to a benzene ring. This compound is known for its role as a phosphodiesterase (PDE) inhibitor, making it valuable in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N,4-dimethylbenzene-1-sulfonamide typically involves the chlorination of 1,4-dimethylbenzene followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The process is carried out under controlled temperatures to ensure the selective substitution of chlorine and sulfonamide groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like chlorine gas, bromine, and nitric acid are used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium amide or thiourea are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include chlorinated, brominated, or nitrated derivatives.
Nucleophilic Substitution: Products include substituted amines or thiols.
Oxidation and Reduction: Products include sulfonic acids or amines.
Scientific Research Applications
2,5-Dichloro-N,4-dimethylbenzene-1-sulfonamide has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels of cyclic AMP and cyclic GMP. This modulation of cellular signaling pathways affects various physiological processes, including smooth muscle relaxation, inflammation, and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide: Another PDE inhibitor with similar structural features.
1,4-Dichloro-2,5-dimethylbenzene: Lacks the sulfonamide group but shares the dichloro and dimethyl substitutions.
Uniqueness
2,5-Dichloro-N,4-dimethylbenzene-1-sulfonamide is unique due to its specific combination of chlorine, methyl, and sulfonamide groups, which confer distinct chemical and biological properties. Its role as a PDE inhibitor sets it apart from other similar compounds, making it valuable in both research and industrial applications .
Properties
Molecular Formula |
C8H9Cl2NO2S |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
2,5-dichloro-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-5-3-7(10)8(4-6(5)9)14(12,13)11-2/h3-4,11H,1-2H3 |
InChI Key |
VAKAJXUTSTWLJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



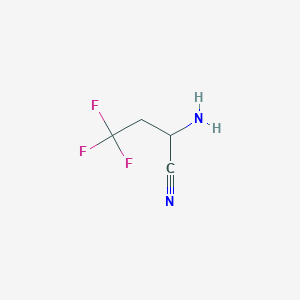
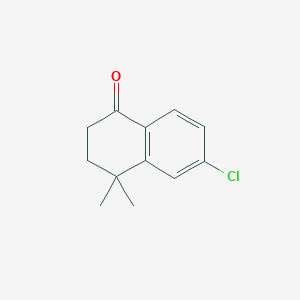

![N-[2-(Thiophen-2-yl)ethyl]thian-4-amine](/img/structure/B13304924.png)
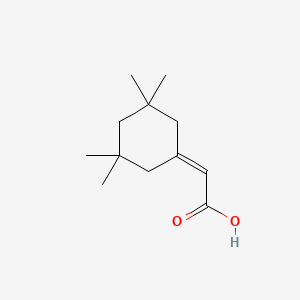

![2,7-Diethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13304932.png)
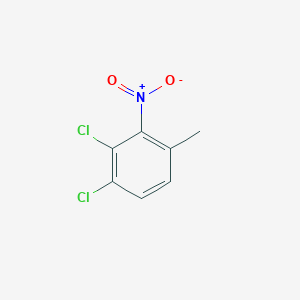

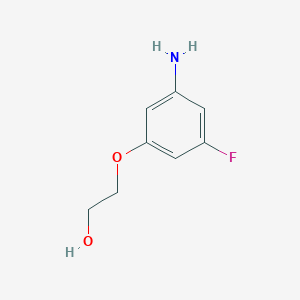
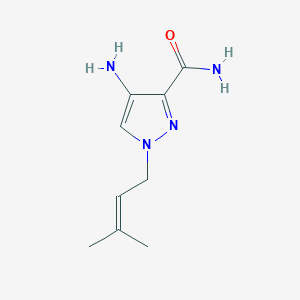
![N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13304973.png)
